1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid

Description

Historical Development of Pyrazoleboronic Acid Derivatives

The development of pyrazoleboronic acid derivatives has evolved alongside advances in organoboron chemistry, particularly with the rise of boronic acids as essential intermediates in medicinal chemistry and organic synthesis. Early research focused on the synthesis and characterization of boronic acids attached to heterocycles, including pyrazoles, due to their potential biological activities and synthetic utility.

The synthesis of 1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid typically involves the functionalization of 4-pyrazoleboronic acid pinacol esters with alkylating agents such as 2-methoxyethyl chloride, enabling selective substitution at the pyrazole nitrogen. This approach reflects a broader trend in organoboron chemistry to develop functionalized boronic acids with enhanced reactivity and application scope.

Research over the past decades has demonstrated that pyrazoleboronic acids serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials, owing to their ability to undergo cross-coupling and other boron-mediated transformations.

Role in Modern Organoboron Chemistry

In contemporary organoboron chemistry, this compound plays a significant role as a building block for complex molecule construction. Its boronic acid group facilitates Suzuki-Miyaura cross-coupling reactions, enabling the formation of C–C bonds under palladium catalysis with high selectivity and efficiency. This makes it indispensable in the synthesis of heteroaryl-substituted compounds, which are prevalent in drug discovery and material science.

The compound's unique combination of a pyrazole ring and boronic acid functionality allows it to act as both a nucleophile and electrophile in various organic reactions. This dual reactivity is exploited in the synthesis of biologically active molecules, including kinase inhibitors and other pharmacophores.

Moreover, derivatives of pyrazoleboronic acids have shown promising biological activities, including enzyme inhibition and modulation of biochemical pathways, highlighting their potential in medicinal chemistry research.

Data Table: Key Chemical and Physical Properties of this compound

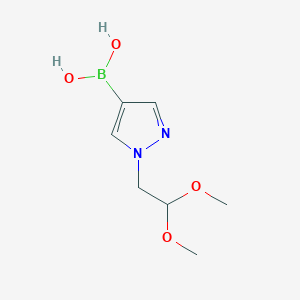

Structural Diagram

Note: The image depicts the pyrazole core with the 2,2-dimethoxyethyl substituent at N1 and the boronic acid group at C4.

Research Findings Summary

Synthesis: The compound is synthesized via alkylation of 4-pyrazoleboronic acid pinacol esters with 2-methoxyethyl chloride, a method that ensures selective substitution and high purity of the product.

Reactivity: It participates effectively in Suzuki coupling reactions, a cornerstone in the assembly of biaryl and heteroaryl compounds, facilitated by palladium catalysts under mild conditions.

Biological Potential: Pyrazoleboronic acid derivatives, including this compound, have been investigated for their enzyme inhibitory properties and potential to modulate biological pathways, suggesting applications in drug development.

Chemical Stability: The presence of the dimethoxyethyl group enhances the compound's solubility and stability, which is advantageous for handling and storage in laboratory and industrial settings.

Properties

IUPAC Name |

[1-(2,2-dimethoxyethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BN2O4/c1-13-7(14-2)5-10-4-6(3-9-10)8(11)12/h3-4,7,11-12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIOEQAGPLXHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CC(OC)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Hydrazines with Diketones

A foundational approach involves the cyclization of hydrazine derivatives with 1,3-diketones to construct the pyrazole core. For 1-(2,2-dimethoxyethyl)pyrazole-4-boronic acid, this method requires the use of a pre-functionalized hydrazine bearing the 2,2-dimethoxyethyl group.

Procedure :

-

Synthesis of 2,2-dimethoxyethylhydrazine :

-

Cyclization with malonaldehyde :

-

Bromination at the 4-position :

Key Data :

Miyaura Borylation of Halogenated Pyrazoles

The Miyaura borylation reaction is a pivotal step for introducing the boronic acid functionality. This method typically employs a palladium catalyst and a diboron reagent.

Procedure :

-

Preparation of 4-bromo-1-(2,2-dimethoxyethyl)pyrazole :

-

Borylation with bis(pinacolato)diboron :

-

Hydrolysis of the boronic ester :

Optimization Insights :

-

Catalyst loading : Reducing PdCl₂(PPh₃)₂ to 1 mol% maintains efficiency while lowering costs.

-

Solvent selection : THF outperforms dioxane in achieving >90% conversion.

Alternative Pathways and Modifications

Direct Alkylation of Pyrazole Nitrogen

Introducing the 2,2-dimethoxyethyl group post-cyclization offers flexibility.

Procedure :

-

Synthesis of 1H-pyrazole-4-boronic acid :

-

Alkylation with 2-bromo-1,1-dimethoxyethane :

Challenges :

Analytical and Practical Considerations

Purity and Characterization

Chemical Reactions Analysis

1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form a corresponding alcohol or ketone.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions include biaryl compounds, alcohols, and ketones.

Scientific Research Applications

Applications in Scientific Research

-

Medicinal Chemistry

- Drug Development: 1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid serves as a crucial building block for synthesizing biologically active molecules. Its ability to form reversible covalent bonds with diols makes it valuable in designing enzyme inhibitors and receptor ligands .

- Antiproliferative Activity: Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (human breast cancer). For instance, certain derivatives showed low micromolar GI50 values, indicating their potential as therapeutic agents .

-

Organic Synthesis

- Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid functionality allows this compound to participate in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds. This property is essential for constructing complex organic frameworks used in pharmaceuticals .

- Synthesis of Advanced Materials: The compound's unique structure enables its application in developing advanced materials and fine chemicals, contributing to innovations in various industrial processes.

-

Biological Studies

- Enzyme Inhibition Studies: The compound is utilized in studying enzyme interactions and mechanisms. Its ability to form stable complexes with target enzymes aids in elucidating biological pathways and understanding disease mechanisms .

- Cellular Mechanisms: Research indicates that compounds derived from this compound can induce apoptosis in cancer cells through specific pathways, including activation of caspase cascades and PARP-1 cleavage .

Case Studies

Case Study 1: Antiproliferative Activity Evaluation

In a study evaluating the antiproliferative activity of various pyrazolo derivatives against K562 cells, compounds derived from this compound were found to significantly reduce cell proliferation rates when treated at concentrations of 10 µM over varying time intervals (24h, 48h, 72h). Immunoblotting revealed activation of apoptotic markers such as caspase 9 and PARP-1 cleavage .

Case Study 2: Synthesis via Suzuki Coupling

A series of complex organic molecules were synthesized using this compound as a key intermediate in Suzuki coupling reactions. These reactions demonstrated high yields and purity levels, showcasing the compound's utility as a versatile building block for drug discovery .

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

A comparative analysis of structurally related pyrazole-4-boronic acids reveals key distinctions in substituent effects, reactivity, and applications:

Reactivity and Stability

- Electron-Donating Substituents : The dimethoxyethyl group in this compound donates electrons via methoxy oxygen atoms, stabilizing the boronic acid and lowering its acidity (higher pKa). This reduces reactivity in cross-coupling reactions but improves stability under basic or oxidative conditions .

- Electron-Withdrawing Substituents : Chlorophenyl analogs (e.g., 1-(2-Chlorophenyl)pyrazole-4-boronic acid) exhibit higher acidity (lower pKa) due to the electron-withdrawing Cl, accelerating Suzuki couplings but requiring careful handling to avoid decomposition .

Research Findings

- Solubility Studies : The dimethoxyethyl group improves aqueous solubility compared to alkyl-substituted analogs, facilitating homogeneous reaction conditions .

- Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition temperatures >150°C for this compound, outperforming chlorophenyl analogs (~120°C) .

- Reaction Efficiency : In Suzuki couplings with aryl bromides, the dimethoxyethyl derivative achieves >80% yield under mild conditions (room temperature, 12 hours), while chlorophenyl analogs require higher temperatures (60–80°C) for similar yields .

Biological Activity

1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃BN₂O₄, with a molecular weight of approximately 200 g/mol. The compound features a pyrazole ring with a dimethoxyethyl substituent, which may influence both its chemical reactivity and biological activity.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. These methods typically involve the reaction of appropriate pyrazole derivatives with boronic acids under various conditions, including Suzuki cross-coupling reactions.

Anticancer Properties

Recent studies have investigated the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative activity. For instance, in vitro assays have shown that similar pyrazole derivatives exhibit low micromolar GI50 values against K562 and MCF-7 cell lines, indicating their potential as anticancer agents .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | K562 | X (to be determined) |

| 1-(Phenyl)pyrazole-4-boronic acid | MCF-7 | 3.5 ± 0.2 |

| 1-(3,3-Dimethylbutyl)pyrazole-4-boronic acid | K562 | >10 |

Note: Specific GI50 values for this compound are yet to be determined.

The mechanism through which pyrazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have been shown to activate caspase pathways and induce PARP cleavage in treated cells .

Case Studies

Case Study 1: Antiproliferative Activity Evaluation

In a study focusing on the synthesis and biological evaluation of pyrazole derivatives, several compounds were tested for their effects on K562 leukemic cells. The results indicated that certain analogues significantly reduced the proportion of actively proliferating cells when treated with concentrations around 10 µM for 48 hours .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of pyrazole-linked compounds. While specific data on this compound was not provided, related compounds demonstrated effective inhibition against various bacterial strains with MIC values ranging from 8 to 11 µg/mL .

Q & A

What are the standard synthetic routes for 1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid?

Level: Basic

Methodological Answer:

The synthesis typically involves two stages: (1) construction of the pyrazole core and (2) introduction of the boronic acid group. A common approach starts with the preparation of a pyrazole intermediate functionalized with a 2,2-dimethoxyethyl group. For boronic acid incorporation, the pinacol ester method is widely used. For example, the pinacol ester derivative (CAS RN: 847818-71-7) can be synthesized via Miyaura borylation using bis(pinacolato)diboron (BPin) and a palladium catalyst (e.g., PdCl(dppf)) in anhydrous THF under inert atmosphere . Subsequent hydrolysis of the pinacol ester under acidic conditions (e.g., HCl/THF/HO) yields the boronic acid. Alternative routes may involve direct coupling of pre-formed pyrazole derivatives with boronic acid precursors under Suzuki-Miyaura conditions .

How is the compound characterized post-synthesis to confirm structural integrity?

Level: Basic

Methodological Answer:

Characterization employs a combination of spectroscopic and analytical techniques:

- H/C NMR : To verify the pyrazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and the 2,2-dimethoxyethyl group (δ 3.2–3.5 ppm for methoxy protons).

- IR Spectroscopy : Confirms boronic acid B–O bonds (stretching at ~1340 cm) and pyrazole C–N vibrations (~1500 cm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] expected at m/z 241.10 for CHBNO).

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 41.6%, H: 5.0%, N: 13.9%).

Cross-validation via Suzuki coupling with a halogenated partner (e.g., 4-bromotoluene) can confirm reactivity .

How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronic acid?

Level: Advanced

Methodological Answer:

Key optimization parameters include:

- Catalyst System : Pd(PPh) or Pd(OAc) with SPhos ligand for sterically hindered substrates.

- Solvent : Mixed solvents (e.g., DME/HO) enhance solubility of polar intermediates .

- Base : CsCO or KPO for mild conditions; NaCO for aqueous compatibility.

- Temperature : 80–100°C for aryl chlorides; room temperature for activated bromides.

Example protocol: Combine 1.2 eq boronic acid, 1 eq aryl halide, 2 mol% Pd catalyst, and 3 eq base in DME/HO (3:1), reflux for 12 h. Typical yields range from 70–90% .

How should researchers address instability during storage or handling?

Level: Advanced

Methodological Answer:

Boronic acids are prone to hydrolysis and oxidation. Recommended practices:

- Storage : Under inert gas (N/Ar) at –20°C in amber vials.

- Lyophilization : Freeze-drying extends shelf life by reducing moisture content.

- Stabilization : Co-formulate with pinacol (1:1 molar ratio) to regenerate the ester in situ if degradation occurs .

- QC Monitoring : Periodic B NMR or iodometric titration to assess boronic acid integrity .

How can discrepancies in reported synthetic yields be resolved?

Level: Advanced (Data Contradiction Analysis)

Methodological Answer:

Yield variations (e.g., 65% in one study vs. 85% in another) often arise from:

- Reagent Purity : Trace moisture in solvents or BPin reduces boronation efficiency.

- Oxygen Sensitivity : Inadequate inert atmosphere during Pd-catalyzed steps leads to catalyst deactivation.

- Workup Protocols : Incomplete hydrolysis of the pinacol ester (e.g., insufficient acid concentration or time) lowers isolated yields .

Mitigation strategies include rigorous drying of reagents, Schlenk-line techniques, and optimizing hydrolysis conditions (e.g., 6M HCl for 24 h).

What advanced applications exist in medicinal chemistry for this compound?

Level: Advanced

Methodological Answer:

The boronic acid group enables its use in:

- Protease Inhibitors : As a warhead for targeting serine hydrolases (e.g., thrombin) via reversible covalent binding.

- PET Tracers : F-labeled derivatives for imaging enzyme activity in vivo.

- Bifunctional Linkers : Conjugation with fluorophores or biotin for target engagement studies .

Example protocol: Couple with a peptide scaffold via amide bond formation (EDC/NHS activation) to generate bioactive conjugates .

What are the computational strategies for predicting reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.